Nicotergoline

Description

Contextualization within Ergoline (B1233604) Alkaloid Chemistry and Pharmacology

Ergoline alkaloids are a diverse class of indole (B1671886) derivatives characterized by a tetracyclic ergoline ring system. These compounds are primarily produced by fungi, notably those belonging to the genus Claviceps, which infect grasses and cereal crops like rye. researchgate.netrsc.orgscispace.com Historically, ergot alkaloids were recognized for their potent biological activities, leading to instances of ergotism, a severe condition resulting from the consumption of contaminated grains. wikipedia.org However, the unique pharmacological properties of ergoline derivatives have also led to the development of numerous clinically useful drugs. rsc.orgwikipedia.org

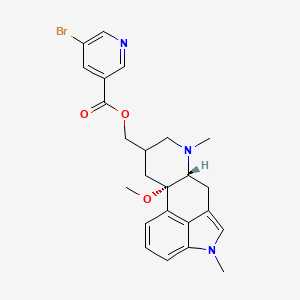

The core ergoline structure is often modified, leading to various subclasses, including lysergic acid amides, peptide alkaloids (ergopeptines), and clavines. wikipedia.orgwikidoc.org These structural variations contribute to a wide range of pharmacological effects, including activity at adrenergic, dopaminergic, and serotonergic receptors. wikipedia.orgresearchgate.net Nicotergoline belongs to the semi-synthetic derivatives of the ergoline scaffold. Its chemical structure, (8β)-10-methoxy-1,6-dimethyl-ergoline-8-methanol, 8-(5-bromo-3-pyridinecarboxylate), incorporates a bromonicotinate ester group attached to an ergoline core. caymanchem.comcaymanchem.com This specific modification distinguishes it from naturally occurring ergoline alkaloids and contributes to its particular pharmacological profile.

This compound has been identified as an antagonist of α₁-adrenergic receptors (α₁-ARs). caymanchem.comcaymanchem.com This mechanism involves inhibiting the vasoconstrictor effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) on vascular smooth muscle, leading to vasodilation. nih.gov Beyond its α₁-adrenergic activity, research indicates that this compound can influence cerebral blood flow, enhance oxygen and glucose utilization in the brain, and inhibit platelet aggregation. nih.gov

Historical Trajectory and Evolution of this compound Research Focus

The history of ergoline alkaloid research dates back centuries, with early observations of the effects of ergot contamination. wikipedia.org The isolation and characterization of specific ergot alkaloids began in the early 20th century, paving the way for the development of therapeutic agents. wikipedia.org The synthesis of semi-synthetic derivatives like this compound represents a later stage in this research trajectory, aimed at developing compounds with more targeted pharmacological actions and potentially improved therapeutic profiles compared to the complex mixtures found naturally.

Early research on this compound, often referred to by synonyms such as this compound, FI-6714, or Sermion, focused on its potential as a vasodilator and its effects on cerebral circulation. nih.govbg.ac.rs This was driven by the hypothesis that improving blood flow to the brain could be beneficial in conditions associated with impaired circulation. Studies in animal models were conducted to investigate its effects on vascular responses and cerebral ischemia. caymanchem.com For instance, research in rats demonstrated that nicergoline (B1678741) could selectively block vascular responses mediated by the alpha1A-adrenoceptor subtype. caymanchem.com Another study in a rat model of global brain ischemia showed that nicergoline improved post-ischemic glutamate (B1630785) uptake and reduced neuronal cell death. caymanchem.com

Over time, the research focus on this compound has evolved, exploring its potential in various conditions where impaired circulation or neuronal function plays a role. While initial studies centered on its vasodilatory properties, later research has also investigated its effects on platelet aggregation and its potential neuroprotective effects. nih.gov The exploration of its interaction with specific receptor subtypes, such as α₁-ARs, has provided a more detailed understanding of its mechanism of action at a molecular level. caymanchem.com

Contemporary Academic Significance and Unexplored Research Frontiers for this compound

In contemporary academic research, this compound remains a compound of interest, particularly within the scope of its established pharmacological activities and the potential for discovering new applications or understanding its mechanisms more deeply. Its role as an α₁-adrenergic antagonist and its effects on circulation continue to be relevant in the context of vascular and neurological research. caymanchem.comnih.gov

Current research may explore the nuances of its interaction with different α₁-adrenergic receptor subtypes and its potential influence on other signaling pathways relevant to neuroprotection and vascular health. While some studies have touched upon its effects in models of ischemia and neuronal health, further detailed investigations into the cellular and molecular mechanisms underlying these effects could represent unexplored frontiers. caymanchem.com

Another area for potential research lies in investigating possible synergistic effects of this compound with other therapeutic agents or exploring novel drug delivery systems that could optimize its bioavailability and target specificity. Given the complexity of the conditions it has been studied for, such as cerebrovascular disorders, a deeper understanding of its long-term effects and potential interactions at a systems level could also be valuable.

Furthermore, while the primary focus has been on its vascular and neurological effects, the broad interactions of ergoline derivatives with various receptor systems suggest that there might be unexplored pharmacological properties of this compound that warrant investigation within a rigorous academic framework. Research into its potential effects on other neurotransmitter systems or its antioxidant properties, building upon the understanding of oxidative stress in related conditions, could open new avenues. researchgate.net

Detailed research findings on this compound's binding affinity to α₁-ARs in rat brain membranes have been reported, with a Kᵢ value of 12.5 nM. caymanchem.com Studies on isolated rat aortic rings and perfused mesenteric vascular beds have shown its inhibitory effects on α₁-AR agonist-induced contractions, with pA₂ values of 8.6 and 11.1, respectively. caymanchem.com These findings provide quantitative data on its potency as an α₁-adrenergic antagonist in specific experimental models.

Below is a data table summarizing some reported in vitro pharmacological data for nicergoline:

| Assay | Species/Tissue | Parameter | Value | Reference |

| α₁-AR binding | Rat brain membranes | Kᵢ | 12.5 nM | caymanchem.com |

| Inhibition of α₁-AR agonist-induced contraction | Rat aortic rings (denuded endothelium) | pA₂ | 8.6 | caymanchem.com |

| Inhibition of α₁-AR agonist-induced contraction | Perfused rat mesenteric vascular beds | pA₂ | 11.1 | caymanchem.com |

Exploring the detailed pharmacokinetics and metabolism of this compound in various models, beyond its solubility properties in different solvents, could also be a valuable area for future academic inquiry. caymanchem.comechemi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H26BrN3O3 |

|---|---|

Molecular Weight |

484.4 g/mol |

IUPAC Name |

[(6aR,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |

InChI |

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15?,21-,24+/m1/s1 |

InChI Key |

YSEXMKHXIOCEJA-DFQZUVNZSA-N |

SMILES |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |

Isomeric SMILES |

CN1CC(C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |

Canonical SMILES |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |

Synonyms |

Circo Maren Circo-Maren ergobel F.I. 6714 Fisifax Nicergobeta Nicergolin Atid Nicergolin Lindo Nicergolin neuraxpharm Nicergolin ratiopharm Nicergolin TEVA nicergolin von ct Nicergolin-neuraxpharm Nicergolin-ratiopharm Nicergolin-TEVA Nicergoline Nicerium Nicotergoline Nimergoline Sermion Von Ct, Nicergolin |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modifications of Nicotergoline

Chemical Synthesis Pathways for Nicotergoline and Related Ergoline (B1233604) Derivatives

The chemical synthesis of this compound and other ergoline alkaloids is a complex process that often involves multiple steps, including the construction of the core ergoline ring system and subsequent functionalization.

The ergoline scaffold, the fundamental structure of this compound, is a tetracyclic system that can be synthesized through various strategies. Historically, the total synthesis of ergoline alkaloids like ergometrine marked a significant achievement in organic chemistry. google.com The biosynthesis of the ergoline ring originates from the amino acid L-tryptophan and dimethylallyl diphosphate. farmaciajournal.com

A common precursor for the semi-synthesis of many ergoline derivatives is lysergic acid. farmaciajournal.comthieme-connect.de Methods for the industrial production of lysergic acid often rely on the hydrolysis of ergot alkaloids produced by fermentation of Claviceps purpurea. thieme-connect.de A patent describes a method for preparing lysergic acid by hydrolyzing ergometrine or ergometrinine (B1599879) with a metal hydroxide, offering a safe and economical route for industrial production with high purity. nih.gov

The synthesis of this compound itself typically involves the esterification of a lysergol (B1675761) derivative with 5-bromonicotinic acid. google.comglpbio.comchem960.com A key intermediate is often 1-methyl-10α-methoxy-lumilysergol. One patented process for preparing nicergoline (B1678741) (an alternative name for this compound) involves the N-methylation of lysergol 5-bromonicotinate, followed by a photochemical reaction with methanol (B129727) and sulfuric acid. epo.org

Another patented method describes a process for preparing derivatives of lysergol, including those with 5-bromo nicotinic acid esters. google.com This process starts with lysergol, which undergoes methylation at the 1-position of the corresponding 10-alpha-methoxy-lumilysergol. This methylated compound is then directly esterified with a carboxylic acid, such as 5-bromonicotinic acid. google.com The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in a solvent like tetrahydrofuran (B95107) (THF) facilitates this esterification. google.com

| Starting Material | Key Reagents and Conditions | Intermediate/Final Product | Reference |

| Ergometrine/Ergometrinine | Metal hydroxide, heat | Lysergic acid | nih.gov |

| Lysergol | 1. Methanol, H2SO4, UV light; 2. Methyl iodide, KOH, DMSO | 1-methyl-10α-methoxy-lumilysergol | epo.org |

| 1-methyl-10α-methoxy-lumilysergol | 5-bromonicotinic acid, coupling agent (e.g., DCC) | This compound | google.com |

| Lysergol 5-bromonicotinate | 1. N-methylation; 2. Methanol/H2SO4, photochemical reaction | This compound | epo.org |

Design and Synthesis of this compound Analogs and Prodrugs

The design and synthesis of analogs and prodrugs are common strategies in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. numberanalytics.comijrpr.comnih.gov For this compound, such modifications could aim to enhance its bioavailability, target specificity, or duration of action.

Analogs of this compound would involve modifications to its core structure. This could include altering the substituents on the ergoline ring or replacing the 5-bromonicotinoyl moiety with other acyl groups. While specific literature on the synthesis of a wide range of this compound analogs is limited, the general principles of ergoline chemistry suggest several possibilities. For instance, different carboxylic acids could be used in the final esterification step to generate a library of analogs with varied electronic and steric properties at the C8-position.

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body. numberanalytics.comijrpr.com The prodrug approach can be used to overcome challenges such as poor solubility, instability, or non-specific toxicity. nih.gov For a compound like this compound, a prodrug strategy could involve modifying the carboxylic acid ester, the N-methyl group, or other functional groups to improve its delivery to the target site, for example, by enhancing its ability to cross the blood-brain barrier. mdpi.com The design of a successful prodrug requires careful consideration of the enzymatic or chemical conditions at the target site to ensure efficient conversion to the active drug. nih.gov

| Modification Strategy | Potential Goal | General Approach |

| Analog Synthesis | Improve potency, selectivity, or reduce side effects | Esterification of 1-methyl-10α-methoxy-lumilysergol with various carboxylic acids. |

| Prodrug Design | Enhance bioavailability, improve targeting | Modification of existing functional groups to create bioreversible derivatives. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives in Preclinical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. nih.govmdpi.com For this compound derivatives, SAR studies would involve synthesizing a series of analogs with systematic structural changes and evaluating their effects in preclinical models. These studies would help to identify the key structural features responsible for the desired pharmacological activity.

Key areas for SAR exploration in this compound derivatives could include:

The substituent at the C8-position: The nature of the ester group is likely to be a critical determinant of activity. Modifications to the nicotinoyl ring, such as changing the position or nature of the halogen substituent, or replacing the pyridine (B92270) ring with other heterocyclic or aromatic systems, would provide valuable SAR data.

Structure-Property Relationship (SPR) studies investigate how chemical structure influences the physicochemical properties of a compound, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound derivatives, SPR studies would be crucial for optimizing properties like solubility, lipophilicity, and metabolic stability. Techniques like Surface Plasmon Resonance (SPR) can be employed to study the binding kinetics of these derivatives to their biological targets, providing insights into their affinity and residence time, which are important aspects of their pharmacodynamic profile.

Molecular Pharmacology and Receptor Interactions of Nicotergoline

Elucidation of Nicotergoline's Primary Molecular Targets and Binding Affinities

This compound demonstrates affinity for multiple receptor types, contributing to its diverse effects. Key targets include alpha-adrenergic, serotonin (B10506), and dopamine (B1211576) receptors.

Alpha-Adrenergic Receptor Subtype Interactions and Antagonistic Mechanisms

This compound is characterized as an alpha-adrenoceptor antagonist chemicalbook.comechemi.comwikipedia.org. Its primary mechanism in this class involves inhibiting postsynaptic alpha(1)-adrenoceptors located on vascular smooth muscle nih.govechemi.com. This blockade counteracts the vasoconstrictor effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), leading to vasodilation nih.govechemi.comcvpharmacology.com. Alpha-1 adrenoceptors are predominantly found on vascular smooth muscle and are coupled to Gq-proteins, which mediate contraction through the IP3 signal transduction pathway cvpharmacology.comnih.gov. By blocking these receptors, this compound interferes with this signaling cascade. While alpha-1 receptors are the primary target for vasodilation, alpha-2 adrenoceptors are also present on vascular smooth muscle and sympathetic nerve terminals, where they can modulate norepinephrine release cvpharmacology.com. Non-selective alpha-1 and alpha-2 antagonists can cause vasodilation but may also increase norepinephrine release by blocking prejunctional alpha-2 receptors, potentially attenuating the postjunctional blockade effect cvpharmacology.com. Nicergoline (B1678741) is specifically noted as an alpha-1 adrenoceptor antagonist chemicalbook.comechemi.com.

Serotonin Receptor (5-HT) Binding Profiles and Modulatory Effects

Serotonin receptors, also known as 5-HT receptors, are a diverse group of G protein-coupled receptors and ligand-gated ion channels involved in numerous physiological processes wikipedia.org. This compound has been reported to interact with serotonin receptors mdpi.com. While specific detailed binding affinity data (e.g., Ki values) for this compound at various 5-HT receptor subtypes are not extensively detailed in the provided search results, the involvement of 5-HT receptors in modulating neurotransmitter release, including dopamine and norepinephrine, is well-established wikipedia.orgmdpi.com. Some dopamine drugs, both agonists and antagonists, are known to bind to 5-HT receptors, particularly 5-HT2 and alpha-2 adrenoceptors mdpi.com. The 5-HT2A receptor, a Gq-coupled GPCR, is known to activate multiple intracellular signaling cascades and is a target for various psychoactive drugs wikipedia.org. 5-HT3 receptors are ligand-gated ion channels that can modulate cholinergic transmission in the enteric nervous system and are implicated in modulating the effects of nicotine (B1678760) nih.govnih.gov. The broad spectrum of action attributed to this compound, including its influence on neurotransmission, suggests potential interactions with multiple 5-HT receptor subtypes chemicalbook.com.

Dopamine Receptor Interactions and Ligand Properties

Dopamine receptors are a class of G protein-coupled receptors critical for various neurological processes, including motor control, cognition, and motivation nih.govwikipedia.org. They are divided into two main families: D1-like (D1 and D5) which typically couple to Gs proteins to stimulate adenylyl cyclase, and D2-like (D2, D3, and D4) which typically couple to Gi/o proteins to inhibit adenylyl cyclase nih.govwikipedia.orgmdpi.com. This compound has been indicated to enhance catecholaminergic neurotransmission, which includes dopaminergic signaling chemicalbook.com. Some dopamine drugs exhibit binding to both dopamine receptors and other targets like alpha-2 adrenoceptors and 5-HT receptors mdpi.com. While detailed binding data for this compound specifically at dopamine receptor subtypes are not provided, the interaction with dopamine receptors is consistent with its reported effects on cognitive function and neurotransmission chemicalbook.comnih.gov. The D2 receptor is a significant target for many antipsychotic drugs and is known to interact with various dopamine receptor interacting proteins (DRIPs) that can modulate its signaling profile nih.govwikipedia.org.

Post-Receptor Signaling Cascades and Intracellular Responses Initiated by this compound

As a ligand interacting with G protein-coupled receptors (GPCRs) like alpha-adrenergic, serotonin, and dopamine receptors, this compound influences intracellular signaling cascades. Alpha-1 adrenoceptor antagonism by this compound disrupts the Gq-mediated pathway, which typically leads to increased intracellular calcium concentrations and smooth muscle contraction cvpharmacology.comnih.gov. The interaction with serotonin receptors, depending on the specific subtype, could modulate pathways involving adenylyl cyclase (inhibition by 5-HT1/5, activation by 5-HT4/6/7) or phospholipase C (activation by 5-HT2) mdpi.com. Dopamine receptor interactions would similarly impact adenylyl cyclase activity (stimulation by D1-like, inhibition by D2-like) nih.govwikipedia.orgmdpi.com. While the precise downstream intracellular responses initiated solely by this compound across all its targets are not exhaustively detailed in the provided information, its known receptor interactions strongly imply modulation of these classical GPCR-mediated pathways, affecting second messengers like cAMP, IP3, and intracellular calcium.

Investigational Ligand Bias and Functional Selectivity in Receptor Activation

Functional selectivity, also known as ligand bias or biased agonism, describes the ability of a ligand to selectively activate certain signal transduction pathways over others at the same receptor nih.govfrontiersin.orgwikipedia.org. This concept is particularly relevant for GPCRs, which can couple to multiple intracellular signaling proteins (e.g., G proteins and β-arrestin) frontiersin.orgmdpi.commdpi.com. Different ligands binding to the same receptor can stabilize distinct receptor conformations, leading to differential activation of downstream pathways nih.govmdpi.commdpi.com. While the provided search results discuss the concept of ligand bias and functional selectivity in the context of GPCRs like opioid and dopamine receptors nih.govfrontiersin.orgmdpi.com, there is no specific information detailing whether this compound exhibits ligand bias or functional selectivity at its target receptors. Research into ligand bias aims to develop drugs that selectively activate pathways associated with therapeutic benefits while avoiding those linked to adverse effects nih.govfrontiersin.org.

Preclinical Pharmacodynamics and Biological Mechanisms of Action

Neuropharmacological Modulations by Nicotergoline in Experimental Models

This compound exhibits a range of effects on the central nervous system, as demonstrated in various experimental models. Its actions are primarily linked to its influence on cerebral blood flow, neurotransmitter systems, and neuronal protection.

This compound is recognized as a potent vasodilator, a property that contributes to its ability to improve brain blood flow. echemi.comnih.gov The primary mechanism underlying this effect is its action as an antagonist of α1-adrenergic receptors. caymanchem.comlktlabs.com By blocking these receptors on vascular smooth muscle, this compound inhibits the vasoconstrictor effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). echemi.comnih.govhmdb.ca This blockade leads to a reduction in cerebrovascular resistance and a subsequent increase in arterial flow to the brain. echemi.comnih.govnih.gov

In pithed rat models, this compound has been shown to inhibit the pressor responses induced by the α1-AR agonist cirazoline. caymanchem.com Furthermore, studies using rat models of global brain ischemia have demonstrated that this compound improves post-ischemic conditions. caymanchem.com The vasodilation is not limited to cerebral vessels; this compound also enhances blood circulation in the lungs and limbs. echemi.comnih.gov In vivo studies in rats have shown that nicotine (B1678760), a component of the broader class to which this compound's actions are related, can cause pial arteriolar dilation, an effect mediated in part by sympathetic activation, nitric oxide (NO) production, and K+ channel activation. nih.gov This suggests that the vasodilatory effects of compounds like this compound may involve multiple pathways beyond simple alpha-receptor blockade.

The regulation of cerebral blood flow is a complex process involving myogenic, neurogenic, and metabolic mechanisms. openaccessjournals.comyoutube.com this compound's action on α1-adrenoceptors falls within the neurogenic mechanism of cerebral autoregulation. openaccessjournals.com

Table 1: Preclinical Evidence of this compound's Vasodilatory Effects

| Experimental Model | Key Finding | Reference |

|---|---|---|

| Rat forebrain membranes | Displaced [3H]-prazosin, indicating α1-adrenoceptor antagonism. | echemi.com |

| Pithed rats | Inhibited pressor responses to an α1-AR agonist. | caymanchem.com |

| Rat aortic rings and mesenteric vascular beds | Inhibited α1-AR agonist-induced contractions. | caymanchem.com |

| Patients with cerebrovascular disease | Intravenous injection increased cerebral blood flow in a subset of patients. | nih.gov |

| Anesthetized rats (nicotine study) | Pial arteriolar dilation mediated by sympathetic activation, NO, and K+ channels. | nih.gov |

Preclinical evidence suggests that this compound enhances both cholinergic and catecholaminergic neurotransmission. chemicalbook.com The increase in vascular circulation in the brain, facilitated by this compound, is thought to enhance the transmission of nerve signals that utilize acetylcholine (B1216132) as a neurotransmitter. echemi.comhmdb.ca Cholinergic receptors, including nicotinic and muscarinic subtypes, are crucial for neural transmission in both the central and peripheral nervous systems. nih.govyoutube.com Nicotinic receptors, which are ligand-gated ion channels, are involved in the rapid transmission of cholinergic signals. youtube.com

This compound's interaction with catecholaminergic pathways is primarily through its antagonism of α1-adrenergic receptors, which blocks the effects of epinephrine and norepinephrine. nih.gov Beyond this, nicotine itself has been shown to activate catecholamine neurons in the nucleus of the solitary tract (NTS) through α4β2-nAChRs and indirectly via increased glutamate (B1630785) release through α7-nAChRs. nih.gov This activation can lead to the release of catecholamines from peripheral postganglionic sympathetic nerve endings. nih.gov The modulation of these neurotransmitter systems may contribute to the cognitive-enhancing effects observed with this compound. nih.gov

This compound has demonstrated neuroprotective properties in various preclinical models of ischemic and hypoxic brain injury. lktlabs.com A key mechanism contributing to this protection is its ability to enhance glutamate uptake. caymanchem.comlktlabs.com In a rat model of global brain ischemia, this compound was found to improve post-ischemic glutamate re-uptake, which is crucial for preventing excitotoxicity. caymanchem.com This enhancement of glutamate uptake has also been observed in rat cortical synaptosomes. lktlabs.com

This compound's influence on neuronal plasticity and synaptic function is an area of growing interest. Neuronal plasticity, the brain's ability to reorganize itself by forming new neural connections, is fundamental for learning and memory. youtube.com Synaptic plasticity, the strengthening or weakening of synapses over time, is a key component of this process and can be either long-term (LTP) or short-term. uq.edu.au

While direct studies on this compound's effects on synaptic plasticity are limited, its modulation of cholinergic and glutamatergic systems suggests a potential role. Nicotine, a related compound, has been shown to modulate synaptic plasticity in cortico-limbic circuits. nih.govnih.gov It can trigger long-term changes in synapses, affecting cognitive performance. nih.govnih.gov For instance, nicotine can facilitate the conversion of long-term potentiation to long-term depression at certain cortical synapses. nih.gov It can also impact LTP in the hippocampus, a critical region for memory. nih.gov Given that this compound enhances cholinergic neurotransmission, it may share some of these modulatory effects on synaptic function. The process of synaptic transmission involves the release of neurotransmitters that bind to postsynaptic receptors, causing ion channels to open and altering the membrane potential of the connecting cell. saskoer.ca

A critical aspect of this compound's neuroprotective action is its ability to regulate glutamate homeostasis and mitigate excitotoxicity. lktlabs.com Excitotoxicity is a pathological process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death, a key factor in ischemic brain injury.

Preclinical studies have shown that this compound enhances the re-uptake of glutamate. caymanchem.com In a rat model of global brain ischemia, this compound improved post-ischemic glutamate uptake, thereby reducing the excitotoxic cascade. caymanchem.com Further research using rat cortical synaptosomes confirmed that this compound enhances glutamate uptake via glutamate transporters. lktlabs.com By promoting the clearance of excess glutamate from the synaptic cleft, this compound helps to prevent the overstimulation of glutamate receptors, such as NMDA receptors, which is a primary trigger for excitotoxic cell death.

Influence on Neuronal Plasticity and Synaptic Function in Preclinical Systems

Hematological and Vascular System Interactions of this compound in Preclinical Settings

In addition to its neuropharmacological effects, this compound interacts with the hematological and vascular systems. A notable effect is its ability to inhibit blood platelet aggregation. echemi.comnih.govlktlabs.com This anti-thrombotic activity is beneficial in vascular disorders where platelet hyper-aggregability is a concern. echemi.comnih.gov

This compound's primary vascular effect is vasodilation, resulting from its α1-adrenergic receptor antagonism. echemi.compharmacompass.com This leads to improved blood flow not only in the brain but also in peripheral limbs. echemi.comnih.gov In animal models, nicotine has been shown to enhance the vasoconstrictive response to α1 adrenoceptor agonists in some vascular beds, suggesting complex interactions within the vascular system. nih.gov However, the predominant effect of this compound appears to be vasodilation, which contributes to its therapeutic potential in various vascular disorders. echemi.comlktlabs.com

Table 2: Summary of this compound's Preclinical Hematological and Vascular Effects

| System | Effect | Mechanism | Reference |

|---|---|---|---|

| Hematological | Inhibition of platelet aggregation | Not fully elucidated, but contributes to antithrombotic activity. | echemi.comnih.govlktlabs.com |

| Vascular | Vasodilation, improved blood flow | Antagonism of α1-adrenergic receptors on vascular smooth muscle. | echemi.comnih.govpharmacompass.com |

Mechanisms of Platelet Aggregation Inhibition

Preclinical and experimental studies have consistently demonstrated that this compound possesses an inhibitory effect on platelet aggregation. wikipedia.orgnih.gov This anti-thrombotic activity is considered a significant component of its therapeutic potential. nih.govnih.gov The primary mechanism underlying this effect is its alpha-adrenolytic activity. By blocking α-adrenergic receptors on platelets, this compound interferes with catecholamine-induced aggregation. nih.gov

Further research indicates that this compound also influences the arachidonic acid cascade. It has been shown to inhibit platelet phospholipase, which is a key enzyme in the release of arachidonic acid from platelet phospholipids. nih.govrjptonline.org This action reduces the substrate available for the synthesis of pro-aggregatory thromboxanes. In studies on geriatric patients with cerebral infarction, nicergoline (B1678741) administration was found to decrease platelet aggregation induced by collagen, arachidonic acid, and platelet-activating factor (PAF). nih.gov

| Proposed Mechanism | Description | Supporting Evidence |

| α-Adrenolytic Activity | Blocks α-adrenergic receptors on platelets, interfering with catecholamine-induced aggregation. nih.gov | This is considered the main mechanism of its anti-aggregating effect. nih.gov |

| Phospholipase Inhibition | Inhibits platelet phospholipase, reducing the release of arachidonic acid and subsequent thromboxane (B8750289) synthesis. nih.govrjptonline.org | Demonstrated to decrease collagen and arachidonic acid-induced aggregation. nih.gov |

Effects on Vascular Smooth Muscle Tone and Endothelial Function

This compound exhibits significant vasoactive properties, acting as a vasodilator primarily by decreasing vascular resistance and increasing arterial blood flow. wikipedia.org The principal mechanism is its potent and selective inhibition of postsynaptic alpha-1A adrenoceptors located on vascular smooth muscle cells. drugbank.commedchemexpress.com This blockade inhibits the vasoconstrictor actions of circulating catecholamines like epinephrine and norepinephrine, resulting in peripheral and cerebral vasodilation. drugbank.comwikipedia.org

In preclinical models, this leads to a measurable reduction in cerebrovascular resistance and an increase in arterial flow. openaccessjournals.comaging-longevity.org.ua Beyond its direct action on smooth muscle, nicergoline has also shown beneficial effects on endothelial function. In a rat model of renovascular hypertension-induced vascular dementia, administration of nicergoline significantly attenuated endothelial dysfunction. rjptonline.orgresearchgate.net This suggests that nicergoline may help preserve or restore the health of the vascular endothelium, which plays a crucial role in modulating vascular tone and blood flow. rjptonline.orgsleepclinic.be

Metabolic and Cellular Bioenergetic Effects of this compound in Preclinical Models

A key aspect of this compound's preclinical profile is its ability to positively modulate cerebral metabolism. patsnap.comgoogle.com This is closely linked to its vasodilatory effects, which improve the supply of essential substrates to brain tissue.

Enhancement of Oxygen and Glucose Utilization at the Cellular Level

Preclinical research has established that this compound enhances the metabolic activity of brain cells by improving the utilization of oxygen and glucose. drugbank.comwikipedia.orgtaylorandfrancis.com This effect is particularly evident under conditions of cerebral insufficiency or metabolic stress. nih.govresearchgate.net

In animal models, nicergoline has been shown to increase glucose uptake and utilization. researchgate.net Studies in spontaneously hypertensive rats subjected to bilateral carotid artery occlusion demonstrated that nicergoline treatment resulted in higher local cerebral glucose utilization in several brain regions, including the sensory-motor cortex and hypothalamus, compared to non-treated controls. nih.gov This enhancement of energy metabolism is believed to contribute to its neuroprotective properties by helping cells maintain function during periods of reduced blood flow or hypoxia. nih.govnih.gov

| Preclinical Model | Finding | Reference |

| Spontaneously Hypertensive Rats (Bilateral Carotid Artery Occlusion) | Nicergoline treatment led to higher local cerebral glucose utilization (LCGU) in multiple brain regions during post-ischemic reperfusion. | nih.gov |

| Normal Mice | Studies reported that nicergoline promotes cerebral metabolic activity, leading to increased metabolism of oxygen and glucose. | nih.gov |

| General Preclinical Rat Models | Nicergoline supported metabolic activity, resulting in increased oxygen and glucose utilization. | nih.gov |

Antioxidant and Anti-inflammatory Mechanisms in Preclinical Models

In addition to its vascular and metabolic effects, this compound demonstrates direct neuroprotective actions through antioxidant and anti-inflammatory mechanisms. nih.govpatsnap.comnih.gov In preclinical studies, nicergoline has been shown to protect neurons from various insults, including oxidative stress and neuroinflammation. patsnap.comresearchgate.net

In vitro studies using activated microglia and astrocytes revealed that nicergoline can suppress the production of proinflammatory cytokines and superoxide (B77818) anions. medchemexpress.com Further in vivo research in a rat model of renovascular hypertension found that nicergoline administration significantly attenuated markers of oxidative stress and inflammation. rjptonline.orgresearchgate.net Specifically, it reduced levels of thiobarbituric acid reactive species (TBARS) and myeloperoxidase (MPO) while increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and levels of reduced glutathione (B108866) (GSH). researchgate.net These findings suggest that this compound can bolster the brain's natural defense systems against oxidative and inflammatory damage. researchgate.netresearchgate.net

| Marker/Parameter | Effect of Nicergoline | Preclinical Model | Reference |

| Proinflammatory Cytokines | Suppression of production | Activated microglia and astrocytes (in vitro) | medchemexpress.com |

| Superoxide Anions | Suppression of production | Activated microglia and astrocytes (in vitro) | medchemexpress.com |

| Oxidative Stress (TBARS) | Reduction | Renovascular hypertension rats | researchgate.net |

| Inflammation (MPO) | Reduction | Renovascular hypertension rats | researchgate.net |

| Antioxidant Enzymes (SOD, CAT) | Increased activity | Renovascular hypertension rats | researchgate.net |

| Reduced Glutathione (GSH) | Increased levels | Renovascular hypertension rats | researchgate.net |

Investigational Efficacy in Specific Preclinical Disease Models

The multifaceted pharmacological actions of this compound have been evaluated in various preclinical models of neurological disease, with a particular focus on conditions involving cerebral ischemia and hypoxia.

Studies in Animal Models of Ischemia and Hypoxia

This compound has demonstrated significant neuroprotective efficacy in animal models of cerebral ischemia. openaccessjournals.comnih.gov In rat models of both transient and permanent middle cerebral artery occlusion (MCAO), pretreatment with nicergoline significantly reduced the resulting infarct area and edema volume. openaccessjournals.com This protective effect was associated with an improvement in cerebral blood flow to the ischemic region. openaccessjournals.com

In a separate study using spontaneously hypertensive rats, nicergoline improved the survival rate following permanent bilateral carotid artery occlusion. nih.gov It also ameliorated the decrease in cerebral blood flow and metabolism that follows such an ischemic insult. nih.gov Furthermore, in a model of severe transient global brain ischemia in rats, nicergoline treatment dramatically improved the post-ischemic re-uptake of the excitotoxic neurotransmitter glutamate, leading to reduced morphological cell death and lower mortality. nih.gov These studies collectively indicate that this compound can protect brain tissue from ischemic damage by improving hemodynamics, enhancing metabolic function, and mitigating excitotoxicity. openaccessjournals.comnih.govnih.gov

| Animal Model | Type of Insult | Key Findings with Nicergoline Treatment | Reference |

| Rat | Transient & Permanent Middle Cerebral Artery Occlusion (MCAO) | Reduced infarct area and edema volume; Improved cerebral blood flow. | openaccessjournals.com |

| Spontaneously Hypertensive Rat | Permanent Bilateral Carotid Artery Occlusion | Improved survival rate; Attenuated decrease in cerebral blood flow and glucose utilization. | nih.gov |

| Rat | Severe Transient Global Brain Ischemia | Dramatically improved post-ischemic glutamate re-uptake; Reduced cell death and mortality. | nih.gov |

| Spontaneously Hypertensive Rat | Hypoxia-Damaged Learning | Showed a moderate protective (antihypoxic) effect against learning deficits. | researchgate.net |

Assessment in Experimental Models of Ocular Injury

The potential protective effects of various compounds have been evaluated in experimental models of ocular injury, particularly retinal ischemia. frontiersin.orgnih.govnih.gov Retinal ischemia, characterized by insufficient blood flow to the retina, can lead to significant visual impairment and is a feature of several eye diseases. frontiersin.orgnih.govmdpi.com

Preclinical models of retinal ischemia are created through several methods, including increasing intraocular pressure, occluding the central retinal artery, or bilateral common carotid artery occlusion. nih.govmdpi.com These models allow researchers to study the pathological changes that occur during ischemia and to test the efficacy of potential neuroprotective agents. frontiersin.orgnih.gov For instance, the central retinal artery occlusion (CRAO) model mimics the clinical features of CRAO in humans and is used to study the underlying pathways of transient retinal ischemia. nih.gov

Studies have shown that retinal ischemia-reperfusion injury leads to an inflammatory response and can cause damage to retinal ganglion cells. frontiersin.orgnih.gov In diabetic animal models, ischemia has been shown to induce significant outer retinal degeneration. arvojournals.org Experimental models of ocular trauma, including penetrating and non-penetrating injuries, are also utilized to understand injury mechanisms and evaluate treatments. semanticscholar.orgnih.goveyewiki.orgplos.orgijsurgery.com These injuries can lead to severe ocular morbidity and vision loss. nih.govijsurgery.com

Table 2: Experimental Models of Ocular Injury

| Model Type | Method of Induction | Animal Model | Key Pathological Features |

|---|---|---|---|

| Retinal Ischemia | Increased intraocular pressure, Central retinal artery occlusion | Rats, Mice, Rabbits, Primates | Retinal ganglion cell death, inflammation, neovascularization, retinal thinning. nih.govnih.govmdpi.com |

| Ocular Trauma | Penetrating or blunt force | Rabbits, Pigs, Rodents | Corneal laceration, globe rupture, retinal detachment. semanticscholar.orgnih.goveyewiki.org |

Evaluation in Preclinical Models of Depression and Mood Regulation

The potential effects of compounds on depression and mood are often evaluated using preclinical animal models that aim to replicate certain aspects of the human condition. nlk.cznih.govwikipedia.org One of the most commonly used assays is the forced swim test (FST), also known as the Porsolt test. nih.govnih.govwikipedia.org In this test, rodents are placed in a cylinder of water from which they cannot escape. After an initial period of struggling, they adopt an immobile posture, and the duration of this immobility is measured. nih.govwikipedia.org A reduction in immobility time is often interpreted as an antidepressant-like effect. nih.govwikipedia.org

The FST is widely used for screening potential antidepressant drugs due to its sensitivity to a broad range of existing antidepressant medications. nih.govunderstandinganimalresearch.org.uk However, the interpretation of the immobility behavior is debated, with some considering it a measure of behavioral despair, while others view it as an adaptive learning response. wikipedia.org The test's predictive validity for novel compounds with different mechanisms of action is also a subject of discussion.

Other preclinical models of depression include the chronic mild stress (CMS) model, which involves exposing animals to a series of unpredictable, mild stressors over an extended period. wikipedia.org This model is considered to have good face validity as it mimics the gradual development of a depressive-like state in response to chronic stress. wikipedia.org The olfactory bulbectomy model, which involves the surgical removal of the olfactory bulbs, also results in behavioral and neurochemical changes that resemble some aspects of depression in humans. wikipedia.org

Table 3: Preclinical Models of Depression and Mood Regulation

| Model | Animal Model | Primary Behavioral Endpoint | Interpretation |

|---|---|---|---|

| Forced Swim Test (FST) | Rats, Mice | Immobility time | Reduced immobility is interpreted as an antidepressant-like effect. nih.govwikipedia.org |

| Chronic Mild Stress (CMS) | Rodents | Anhedonia (e.g., reduced sucrose (B13894) preference), anxiety-like behaviors | Mimics the effects of chronic stress, a major risk factor for depression. wikipedia.org |

| Olfactory Bulbectomy | Rodents | Hyperactivity in a novel environment, learning and memory deficits | Induces changes in the limbic-hypothalamic axis, relevant to depression. wikipedia.org |

Assessment of Antiproliferative Activity in In Vitro Cancer Cell Models

The potential of chemical compounds to inhibit the growth of cancer cells is frequently assessed using in vitro models. mdpi.comfrontiersin.org These studies involve treating various cancer cell lines with the compound of interest and measuring its effects on cell proliferation and viability. mdpi.comfrontiersin.orgbrieflands.com

A variety of human cancer cell lines are used in these assays, including those derived from breast, lung, colon, and pancreatic cancers. mdpi.comnih.gov The choice of cell line can be critical, as the antiproliferative effects of a compound can be cell line-specific. mdpi.com For example, a compound might show significant activity against one type of cancer cell but be less effective against another.

Researchers typically measure the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%. mdpi.com These in vitro assays provide a preliminary indication of a compound's potential as an anticancer agent and can help to elucidate its mechanism of action. frontiersin.org For instance, studies may investigate whether a compound induces apoptosis (programmed cell death) or causes cell cycle arrest. mdpi.comfrontiersin.org

Table 4: In Vitro Cancer Cell Models for Antiproliferative Activity

| Cancer Type | Cell Lines | Key Parameters Measured |

|---|---|---|

| Lung Cancer | A549 | Cell proliferation, invasion, epithelial-mesenchymal transition markers. nih.gov |

| Breast Cancer | Not specified | Cell proliferation, invasion. nih.gov |

| Pancreatic Cancer | AsPC-1, Capan-2, EPP85-181P | Cell proliferation, apoptosis, Bax expression. mdpi.comnih.gov |

| Colon Cancer | HCT116, SNU-C4 | Cell proliferation, viability. frontiersin.org |

| Bladder Cancer | TCC, 5637, T24 | Cell viability, cell cycle arrest. frontiersin.org |

| Liver Cancer | HepG2, Hep3B | Cell viability, apoptosis, proliferation, migration, invasion. mdpi.com |

Preclinical Pharmacokinetics and Drug Metabolism of Nicotergoline

Preclinical Absorption and Distribution Profiles

Absorption describes the process by which a drug enters the systemic circulation, while distribution refers to its movement from the blood to various tissues and organs criver.comyoutube.com. Preclinical studies utilize various routes of administration and analytical techniques to determine the rate and extent of absorption and the distribution patterns of a compound in animal models mdpi.comepo-berlin.com. Factors influencing absorption include the route of administration, the drug's physicochemical properties, and physiological conditions youtube.commdpi.com. Distribution is influenced by factors such as blood flow, plasma protein binding, and tissue permeability genoskin.com. Preclinical studies often involve measuring drug concentrations in biological fluids like plasma, serum, or whole blood over time to determine key PK parameters such as peak plasma concentration (Cmax) and the time to reach Cmax (tmax) criver.comepo-berlin.com. Tissue distribution studies, sometimes using radiolabeled compounds, can provide insights into where the drug accumulates in the body bioivt.comerbc-group.comnih.gov.

Metabolic Pathways and Metabolite Identification in In Vitro Systems and Animal Models

Drug metabolism is the process by which the body biochemically modifies a drug, primarily through enzymatic reactions, often in the liver youtube.comgenoskin.com. These transformations can lead to the formation of metabolites, which may be active, inactive, or even toxic. Preclinical metabolism studies employ both in vitro systems (such as liver microsomes, hepatocytes, or recombinant enzymes) and in vivo animal models to identify metabolic pathways and characterize the structures of metabolites bioivt.comnuvisan.comgenoskin.comnih.gov. Comparing metabolic profiles across different species helps assess the relevance of animal models for predicting human metabolism nih.gov.

Metabolite identification studies often utilize techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to analyze biological samples and determine the structures of metabolites criver.comepo-berlin.comnih.gov. Preclinical studies aim to determine the extent of metabolism and identify major metabolic pathways, which is crucial for understanding a drug's fate in the body and potential drug-drug interactions nuvisan.com.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Nicotergoline Biotransformation

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a central role in the metabolism of many drugs and other xenobiotics wikipedia.orgnih.govnih.gov. Among these, CYP2D6 is particularly important, being involved in the metabolism of approximately 20-25% of commonly used drugs wikipedia.orgnih.govnih.govhee.nhs.ukstjude.org. CYP2D6 is primarily expressed in the liver but also found in other tissues, including the brain wikipedia.org. It catalyzes various reactions, including hydroxylation, demethylation, and dealkylation wikipedia.org.

While the provided search results generally discuss the significant role of CYP2D6 in drug metabolism and its high degree of genetic polymorphism, which leads to considerable variability in enzyme activity among individuals wikipedia.orgnih.govnih.govhee.nhs.ukstjude.org, specific detailed information on the precise role of CYP2D6 or other specific CYP enzymes in the biotransformation of this compound was not extensively detailed in the snippets. However, given that many drugs undergo CYP-mediated metabolism, it is plausible that CYP enzymes, including potentially CYP2D6, are involved in the metabolic clearance of this compound. In vitro studies using human liver microsomes or recombinant CYP enzymes would typically be conducted in preclinical development to identify the specific CYP isoforms involved in a drug's metabolism nuvisan.com.

Excretion Routes and Kinetics in Preclinical Models

Excretion is the process by which a drug and its metabolites are eliminated from the body. The primary routes of excretion are typically through the urine and feces, although other routes like expired air or sweat can also contribute bioivt.comnih.gov. Preclinical excretion studies, often using radiolabeled compounds, aim to determine the major routes and the rate of elimination in animal models bioivt.comnih.govxenotech.com. Mass balance studies are conducted to account for the administered dose and determine the proportion excreted through different pathways bioivt.comnih.gov.

Excretion kinetics describe the rate at which the drug and its metabolites are eliminated. This is often characterized by parameters such as elimination half-life (t1/2), which is the time it takes for the drug concentration in the plasma to reduce by half criver.com. Preclinical studies provide data on elimination rates in different species, which helps in predicting human excretion patterns nih.govnih.gov. Biliary excretion, where substances are secreted into bile and eliminated in feces, is another important route that is investigated in preclinical studies, particularly if significant radioactivity is observed in feces after oral administration bioivt.comnih.govxenotech.com.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Simulation in Preclinical Research

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a mathematical approach used to describe and predict the relationship between drug exposure (PK) and the resulting pharmacological effect (PD) over time frontiersin.orgaccp1.orgmdpi.comazolifesciences.com. In preclinical research, PK/PD modeling integrates in vitro and in vivo data to build models that can characterize the dose-concentration-response relationship and predict drug behavior frontiersin.orgaccp1.orgmdpi.comubc.ca. This is a crucial step in optimizing drug development, informing dose selection for efficacy and safety studies, and facilitating the translation of preclinical findings to clinical predictions frontiersin.orgaccp1.orgmdpi.comazolifesciences.comghdiscoverycollaboratory.org.

Advanced Methodological Approaches in Nicotergoline Research

In Vitro Experimental Systems for Investigating Nicotergoline

In vitro methodologies provide the foundational understanding of a compound's interaction with biological targets in a controlled, isolated environment. These systems are paramount for initial screening, determining receptor affinity and functionality, and dissecting cellular signaling pathways.

Cell-based assays are fundamental to characterizing how this compound interacts with its molecular targets. These assays typically use engineered cell lines (e.g., CHO, HEK293) that express specific receptors of interest.

Receptor Binding Assays: To determine the affinity of a compound for a receptor, radioligand binding assays are a standard method. merckmillipore.comnumberanalytics.comcontractlaboratory.com These are competitive inhibition assays where this compound competes with a known radiolabeled ligand for binding to the target receptor. merckmillipore.com The concentration of this compound that inhibits 50% of the specific binding of the radioligand is its IC50 value, from which the binding affinity (Ki) can be calculated. Research has established that this compound is an antagonist of α1-adrenergic receptors (α1-ARs), demonstrating a binding affinity (Ki) of 12.5 nM in rat brain membranes. caymanchem.com

Functional Assays: Beyond simple binding, functional assays determine the physiological response elicited by the compound. For G-protein coupled receptors (GPCRs), this often involves measuring second messengers like cyclic AMP (cAMP). thermofisher.compromega.jp Assays for Gs-coupled receptors measure the increase in cAMP, while assays for Gi-coupled receptors measure the inhibition of forskolin-stimulated cAMP production. revvity.com The activation of Gq-coupled receptors can be assessed by measuring changes in intracellular calcium. nih.gov Homogeneous time-resolved fluorescence energy transfer (TR-FRET) is a common technology used in modern cAMP assays. revvity.comnih.gov Such functional assays have been used to confirm this compound's antagonist activity by showing it inhibits contractions induced by α1-AR agonists in isolated rat aortic rings. caymanchem.com

Table 1: Examples of Cell-Based Assays in this compound Research

| Assay Type | Principle | Typical Readout | Information Gained |

|---|---|---|---|

| Radioligand Binding | Competitive displacement of a radiolabeled ligand from a target receptor by this compound. | Scintillation or fluorescence counting. | Binding affinity (Ki) and receptor specificity. merckmillipore.com |

| cAMP Assay | Measurement of intracellular cyclic AMP levels following receptor activation or inhibition. | Chemiluminescence, TR-FRET, or other immunoassays. thermofisher.compromega.jprevvity.com | Functional activity (agonist/antagonist) at Gs or Gi-coupled receptors. |

| Intracellular Calcium Flux Assay | Detection of changes in intracellular calcium concentration using fluorescent dyes. | Fluorescence intensity measurement. | Functional activity at Gq-coupled receptors. nih.gov |

| Reporter Gene Assay | A reporter gene (e.g., luciferase, β-galactosidase) is linked to a response element activated by a specific signaling pathway. | Measurement of reporter protein activity (e.g., light emission). nih.gov | Quantification of downstream transcriptional activation or inhibition. |

While traditional 2D cell cultures are useful, research is increasingly moving towards models that better mimic human physiology.

Advanced 2D and 3D Cell Culture Models: These models offer more physiologically relevant environments than simple monolayers by incorporating multiple cell types or allowing for three-dimensional growth, which better represents cell-cell and cell-matrix interactions found in vivo.

Brain Organoids: Brain organoids are 3D, self-organizing structures derived from pluripotent stem cells that differentiate into various neural and glial cell types, mimicking aspects of the human brain's architecture and development. news-medical.netmdpi.commdpi.com These models are increasingly used to study neurological disorders and for drug screening. mdpi.commdpi.com While specific studies using this compound in brain organoids are not yet prevalent, this technology offers a powerful future platform to investigate its neuroprotective effects, observed in animal models, within a human-specific genetic and cellular context. caymanchem.comnews-medical.net

Organ-on-Chip Systems: Organ-on-a-chip (OoC) technology uses microfluidic devices to create dynamic microenvironments that recapitulate the function of human organs. nih.govelveflow.com Of particular relevance to neuropharmacology is the development of "Blood-Brain-Barrier-on-a-Chip" (BBB-on-a-chip) models. nih.govibecbarcelona.eu These devices co-culture brain endothelial cells, pericytes, and astrocytes, and incorporate fluid flow to mimic blood circulation, providing a superior model to static cultures for studying drug permeability into the central nervous system. nih.govrsc.org A BBB-on-a-chip could be a valuable tool for quantifying the ability of this compound to cross this critical barrier and to study its effects on barrier integrity.

To understand the downstream consequences of this compound's receptor binding, various biochemical and molecular biology techniques can be employed. These methods help to build a complete picture of the compound's mechanism of action.

Western Blotting: This technique allows for the detection and quantification of specific proteins. It could be used to determine if this compound treatment alters the expression levels of its target receptors or key proteins in downstream signaling cascades.

Quantitative Polymerase Chain Reaction (qPCR): This method measures gene expression levels. Researchers could use qPCR to investigate whether this compound's long-term effects involve changes in the transcription of genes related to neuronal function, inflammation, or vascular health.

Immunohistochemistry/Immunocytochemistry: These antibody-based staining techniques visualize the location of proteins within tissues or cells, respectively. They could be used to map the distribution of receptors targeted by this compound in different brain regions or cell types.

Advanced 2D and 3D Cell Culture Models, Organoids, and Organ-on-Chip Systems

In Vivo Animal Models for Pharmacological Characterization of this compound

In vivo testing in whole, living organisms is a critical step to understand the systemic effects, efficacy, and integrated physiological responses to a pharmacological agent. nih.gov

The use of animals in research is governed by strict ethical principles, most notably the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain or distress). nih.govbps.ac.ukforskningsetikk.nowikipedia.org All research protocols must be reviewed and approved by an ethics committee to balance potential scientific benefits against animal welfare. nih.govforskningsetikk.no

The selection of an animal model is dictated by the research question. nih.gov

Cerebral Ischemia Models: To investigate this compound's neuroprotective and vascular effects, models of stroke are employed. The Middle Cerebral Artery Occlusion (MCAo) model in rats is a common choice for focal ischemia. nih.gov Global brain ischemia models, which mimic cardiac arrest, can also be used. caymanchem.comnih.gov In a rat model of global brain ischemia, this compound was shown to improve post-ischemic glutamate (B1630785) uptake and reduce neuronal cell death. caymanchem.com

Cognitive Function Models: To assess effects on learning and memory, various behavioral tests in rodents are used. annaly-nevrologii.com These can include the Morris water maze for spatial learning or models where cognitive impairment is induced by specific drugs (e.g., nicotinic receptor antagonists) or by aging. nih.govmdpi.com

Cerebral Circulation Models: The effects of this compound on blood flow can be studied in various species, including dogs and rats, by measuring changes in vascular resistance and cerebral blood flow in response to the compound. vfu.cznih.gov

Table 2: Examples of In Vivo Animal Models Relevant to this compound Research

| Animal Model | Research Area | Typical Endpoints Measured |

|---|---|---|

| Global Brain Ischemia (Rat) | Neuroprotection, Cerebral Ischemia | Neuronal cell death, glutamate uptake, mortality. caymanchem.com |

| Middle Cerebral Artery Occlusion (MCAo) | Focal Stroke, Neuroprotection | Infarct volume, neurological deficit scores, cerebral blood flow. nih.gov |

| Pharmacologically-Induced Amnesia (e.g., with scopolamine) | Cognitive Function | Performance in memory tasks (e.g., Morris water maze, passive avoidance). nih.govmdpi.com |

| Spontaneously Hypertensive Rat (SHR) | Cerebral Circulation, Hypertension | Blood pressure, cerebral blood flow, vascular autoregulation. nih.govnih.gov |

Non-invasive imaging allows for the longitudinal study of a drug's effects in the same animal over time, providing more robust data and adhering to the "Reduction" and "Refinement" principles of animal ethics.

Positron Emission Tomography (PET): PET imaging is a powerful molecular imaging technique. By developing a radiolabeled version of this compound, PET could be used to non-invasively determine the drug's distribution in the body, its ability to cross the blood-brain barrier, and its occupancy of target receptors in the brain in real-time. nih.gov

Magnetic Resonance Imaging (MRI): Functional MRI (fMRI) can map changes in brain activity and connectivity in response to this compound. Pharmacological MRI (phMRI) specifically measures the brain's hemodynamic response to a drug, offering a sensitive biomarker for its central effects.

Near-Infrared Spectroscopy (NIRS): This technique can be used to monitor changes in cerebral blood volume and oxygenation, making it a suitable modality for studying the vascular effects of this compound in real-time in animal models. nih.gov

Ethical Considerations and Model Selection for Specific Research Questions

Computational and In Silico Approaches in this compound Discovery and Development

In recent years, the field of drug discovery has been revolutionized by the integration of computational methods, collectively known as in silico approaches. These techniques allow researchers to model, simulate, and predict the behavior of chemical compounds and their interactions with biological systems, thereby accelerating the research and development process. For a compound like this compound, an ergot derivative with vasodilatory and potential nootropic properties, these advanced methodologies offer a powerful lens through which to understand its complex pharmacology and to guide the design of new, more effective analogues. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are foundational computational tools for investigating how a ligand, such as this compound, interacts with its protein target at an atomic level. nih.govmdpi.com These methods are crucial for elucidating the structural basis of a drug's mechanism of action and for rational drug design. meilerlab.orgnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. biotech-asia.org For this compound, docking studies would be instrumental in understanding its affinity for various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in its therapeutic effects. researchgate.net By modeling these interactions, researchers can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the this compound molecule. meilerlab.org This information provides a static, yet insightful, snapshot of the binding event.

Molecular Dynamics (MD) Simulations extend the static picture provided by docking into a dynamic view. nih.govebsco.com An MD simulation calculates the forces between atoms in the system and uses Newton's laws of motion to predict their movements over time. mdpi.comebsco.com This allows researchers to observe the behavior of the this compound-receptor complex in a simulated physiological environment. mdpi.com Key applications for this compound research include:

Binding Stability: Assessing the stability of the docked pose over time to confirm if the predicted interaction is maintained.

Conformational Changes: Observing how the protein target might change its shape upon this compound binding, which can be critical for receptor activation or inhibition. nih.gov

Solvent Effects: Understanding the role of water molecules in mediating the ligand-target interaction.

Thermodynamic Properties: Estimating the free energy of binding, which provides a more accurate prediction of binding affinity than docking scores alone. nih.gov

By capturing the dynamic nature of biomolecules, MD simulations offer a more realistic and detailed understanding of the interactions that govern this compound's pharmacological profile. nih.gov

| Technique | Primary Goal | Key Inputs | Key Outputs | Relevance to this compound |

|---|---|---|---|---|

| Molecular Docking | Predict ligand binding orientation and affinity. nih.gov | 3D structure of this compound; 3D structure of target protein (e.g., serotonin receptor). | Binding pose (conformation); Scoring function value (predicted affinity). | Identify how this compound fits into its target binding sites. |

| Molecular Dynamics (MD) | Simulate the movement of the ligand-protein complex over time. ebsco.com | Docked this compound-protein complex; Force field parameters; Simulated solvent environment. | Trajectory of atomic movements; Analysis of stability (RMSD/RMSF); Binding free energy calculations. mdpi.com | Assess the stability of the binding and understand dynamic changes induced by this compound. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.comjocpr.com The fundamental principle is that the structural properties of a molecule determine its activity. ceur-ws.org QSAR models are powerful tools for predicting the efficacy of novel, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. medcraveonline.comrsc.org

The development of a QSAR model for this compound derivatives would involve several key steps:

Data Set Compilation: A collection of this compound analogues with experimentally measured biological activities (e.g., vasodilator potency, receptor binding affinity) is required. nih.gov This set is typically divided into a training set for building the model and a test set for validating its predictive power. mdpi.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated to represent its structural, physicochemical, and electronic properties. jocpr.com These can include properties like molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters. rsc.orgnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) and Artificial Neural Networks (ANN), are used to find the best correlation between the descriptors and the observed biological activity. rsc.orgmdpi.com

Validation: The model's ability to predict the activity of new compounds is rigorously tested using the internal test set and external validation methods to ensure its robustness and reliability. mdpi.com

A successful QSAR model could generate an equation that links specific structural features to activity. For example, it might reveal that increasing the size of a particular substituent or altering its electronic properties leads to a predictable increase or decrease in efficacy. This insight is invaluable for the rational design of new this compound-based compounds with potentially improved therapeutic profiles. jocpr.comarxiv.org

| Descriptor Class | Example Descriptor | Information Encoded | Potential Influence on this compound's Activity |

|---|---|---|---|

| Constitutional | Molecular Weight | Size and mass of the molecule. | Affects diffusion and bioavailability. |

| Topological | Wiener Index | Molecular branching and compactness. | Relates to molecular shape and receptor fit. |

| Physicochemical | LogP | Lipophilicity/hydrophobicity. | Crucial for crossing the blood-brain barrier. |

| Electronic | Dipole Moment | Polarity and charge distribution. | Governs electrostatic interactions with the target. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. | Important for charge-transfer interactions and reactivity. |

Network Pharmacology and Systems Biology Approaches

Network Pharmacology moves beyond a single target to analyze the drug-target interaction network and the subsequent impact on disease-related pathways. numberanalytics.com For this compound, this approach would involve:

Target Identification: Compiling a list of all known and predicted protein targets of this compound.

Network Construction: Building a network that connects these targets to each other and to broader signaling and metabolic pathways.

Pathway Analysis: Identifying which biological pathways are significantly modulated by this compound's multi-target profile. This could reveal how its effects on, for example, both serotonergic and adrenergic receptors, synergize to produce its vasodilatory effects. nih.gov

Systems Biology integrates various "omics" data (genomics, proteomics, metabolomics) to model the entire biological system and its response to a drug. doi.org By applying a systems biology approach to this compound, researchers could:

Understand Polypharmacology: Map out the multiple intended and unintended effects of the drug across the cellular machinery. nih.gov

Identify Biomarkers: Discover molecular biomarkers that could predict a patient's response to this compound therapy. doi.org

Repurpose the Drug: Uncover new therapeutic indications by identifying unexpected pathway modulations. frontiersin.org

These holistic approaches are particularly suited for complex, multi-target drugs like this compound, offering the potential to unravel its complete mechanism of action and to place its therapeutic effects within the broader context of human physiology and disease. nih.govdoi.org

Emerging Research Directions and Future Prospects for Nicotergoline

Identification of Novel Molecular Targets and Off-Target Effects for Nicotergoline

While this compound is known to act as a selective α1A-adrenergic receptor antagonist, research continues to explore the possibility of novel molecular targets and potential off-target effects. chembk.com Identifying additional targets could help elucidate other pharmacological activities of this compound and potentially expand its therapeutic applications. Studies on off-target effects are crucial for a comprehensive understanding of the compound's interactions within biological systems, which is vital for assessing its full potential and safety profile in new contexts. Research into off-target effects is a critical aspect of drug development, particularly with techniques like CRISPR-Cas9 gene editing, where unintended mutations at sites similar to the target sequence can occur. nih.govfrontiersin.orgnih.govmdpi.com While these studies are not directly on this compound, they highlight the broader importance in pharmacological research of understanding unintended interactions.

Development of Next-Generation Preclinical Models with Enhanced Translational Predictivity

The development of preclinical models with enhanced translational predictivity is a key area in drug research, aiming to bridge the gap between laboratory findings and clinical success. For this compound, this involves creating and utilizing models that more accurately mimic human disease states where the compound might be effective. The goal is to improve the reliability of preclinical data in predicting clinical outcomes. Animal models are a prerequisite for translational research, and their predictive value for clinical trials is higher when they closely resemble the human disease. researchgate.net The increasing understanding of disease stratification and etiology influences the choice of adequate animal models for preclinical studies. researchgate.net Preclinical models are critical for advancing targeted therapeutics. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development to enhance efficiency and accuracy. dovepress.commednexus.orgmdpi.comnih.govnih.govfarmaciajournal.com In the context of this compound, AI and ML could be used to analyze large datasets to identify potential new therapeutic uses, predict interactions with novel targets, or optimize preclinical study designs. These technologies can accelerate the analysis of vast volumes of biological and chemical data. mdpi.com AI has the potential to revolutionize drug discovery by enabling rapid and effective analysis of data, predicting efficacy and toxicity, and optimizing clinical trials. mdpi.com ML can be used to predict interactions between molecules and targets and optimize drug structures. dovepress.com

AI and ML applications in drug discovery include:

Target identification nih.govnih.gov

Drug design and optimization nih.govnih.gov

Prediction of efficacy and toxicity mdpi.com

Analysis of drug-target interactions dovepress.comfarmaciajournal.com

Drug repurposing mdpi.com

The application of AI/ML methods is considered an exciting area for drug discovery. drughunter.com These approaches are particularly useful when dealing with massive datasets. drughunter.com

Potential for Repurposing this compound in Novel Disease Contexts

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, presents a promising avenue for this compound research. Given its known effects on cerebral circulation and potential interactions with various receptors, this compound could hold therapeutic value in disease areas beyond its current indications. Identifying novel disease contexts for this compound could provide more economical and effective treatment options compared to developing entirely new compounds. nih.gov Transcriptomic data and computational techniques based on gene expression signatures can be used to identify new bioactive compounds or FDA-approved drugs for repurposing. nih.gov Databases like the Connectivity Map (cMap) are utilized to identify molecules that could reverse disease-altered transcriptomic profiles. nih.gov

Synergistic Pharmacological Interactions of this compound with Other Investigational Agents in Preclinical Studies

Investigating the synergistic pharmacological interactions of this compound with other investigational agents in preclinical studies is crucial for developing potentially more effective combination therapies. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. umn.eduelifesciences.org Preclinical studies are essential to evaluate the efficacy and synergy of drug combinations before clinical trials. nih.gov Combining drugs with different mechanisms of action can optimize treatment outcomes and potentially minimize adverse effects. nih.govmdpi.com Synergistic interactions can improve drug performance through enhanced drug availability mechanisms and the ability to manage biological processes and counteract drug resistance. mdpi.com

Preclinical studies of drug combinations often involve:

Assessing the combined effect compared to individual agents. umn.eduelifesciences.org

Utilizing models to predict additive effects and identify synergy. nih.govnih.gov

Evaluating the impact on relevant biological pathways and outcomes. nih.gov

Mathematical models and statistical analysis are employed to assess synergy in preclinical combination studies. nih.govnih.gov

Q & A

Basic Research Questions

Q. How to design experiments to assess Nicotergoline’s neuroprotective mechanisms in preclinical models?

- Methodology :

- Use in vitro models (e.g., neuronal cell lines exposed to oxidative stress) and in vivo models (e.g., rodent ischemic stroke models).

- Define primary outcomes (e.g., reduction in apoptosis markers, improved motor function) and controls (vehicle, positive controls like nimodipine).

- Optimize dosing regimens based on pharmacokinetic studies (e.g., bioavailability, half-life) and include time-course analyses.

- Validate results using orthogonal assays (e.g., Western blot for protein expression, immunohistochemistry for tissue-level changes) .

- Data Table :

| Model Type | Key Metrics | Assays Used | Common Controls |

|---|---|---|---|

| In vitro | Apoptosis markers (Bcl-2, Bax), ROS levels | MTT assay, flow cytometry | Vehicle (DMSO), Nimodipine |

| In vivo | Motor function (rotarod test), infarct volume (MRI) | Behavioral tests, histology | Sham-operated, untreated ischemic group |

Q. What are established methods for quantifying this compound in biological matrices, and how to validate them?

- Methodology :